PE859

概要

説明

PE859 is a novel tau aggregation inhibitor designed to target pathological tau protein assemblies in neurodegenerative diseases such as Alzheimer’s disease (AD) and frontotemporal dementia with parkinsonism-17 (FTDP-17). Structurally derived from curcumin, this compound inhibits both tau and amyloid-β (Aβ) aggregation, with reported IC50 values of 0.66 μM for Aβ and 1.2 μM for tau . Its mechanism involves disrupting β-sheet formation, a critical step in tau fibrillization, as demonstrated by reduced Thioflavin T (ThT) fluorescence and circular dichroism (CD) spectroscopy .

In preclinical studies, this compound exhibits strong blood-brain barrier (BBB) penetration, with a brain-to-blood ratio of 0.80 and peak brain concentrations of 1.428 μg/g 6 hours post-oral administration in mice . Chronic dosing (40 mg/kg/day for 6 months) in transgenic JNPL3 mice (expressing human P301L tau) significantly delayed motor dysfunction onset and reduced sarkosyl-insoluble tau aggregates in the spinal cord .

準備方法

PE859の調製には、特定の試薬と反応条件の使用を含む合成経路が関与します。 この化合物は、ヘパリン誘導凝集アッセイの使用を含む一連の化学反応によって合成されます . This compoundの工業生産方法は、高純度と高収率を確保するように設計されており、化合物の安定性を維持するために保管条件が指定されています .

化学反応の分析

PE859は、タウとアミロイドベータの凝集阻害など、さまざまな化学反応を起こします . これらの反応に使用される一般的な試薬には、ヘパリンやその他の凝集誘導剤が含まれます。 これらの反応から生成される主な生成物は、タウとアミロイドベータの阻害された形態であり、凝集を起こしにくくなっています .

科学研究の応用

This compoundは、化学、生物学、医学、産業など、幅広い科学研究の応用範囲を持っています。 化学では、タンパク質の凝集と阻害のメカニズムを研究するために使用されます。 生物学では、神経変性疾患に関与する経路を理解するためのツールとして役立ちます。 医学では、this compoundはアルツハイマー病などのタウオパチーに対する潜在的な治療薬として探索されています . 産業における用途には、神経変性疾患に対する新規薬物および治療戦略の開発が含まれます .

科学的研究の応用

Key Findings:

- Inhibition of Aβ Aggregation: PE859 demonstrated substantial inhibition of Aβ aggregation in vitro, protecting neuronal cells from Aβ-induced cytotoxicity .

- Tau Protein Interaction: The compound also effectively reduced tau aggregation, as evidenced by transmission electron microscopy studies .

In Vivo Studies

In vivo studies using senescence-accelerated mouse prone 8 (SAMP8) models have shown that oral administration of this compound leads to notable cognitive improvements and a reduction in aggregated Aβ and tau levels in the brain .

Case Study: SAMP8 Mouse Model

- Objective: Evaluate the cognitive effects and protein aggregation inhibition by this compound.

- Results: Significant amelioration of cognitive dysfunction was observed alongside a reduction in sarkosyl-insoluble aggregated tau .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cognitive Function (Morris Water Maze) | 45% success rate | 75% success rate |

| Aβ Aggregation (in vitro) | High | Low |

| Tau Aggregation (sarkosyl-insoluble) | High | Low |

Safety and Tolerability

This compound has been reported to be well-tolerated in animal studies, with no significant adverse effects noted during treatment periods. This aspect is crucial for its potential development as a therapeutic agent for human use .

Broader Implications

The properties of this compound extend beyond Alzheimer's disease. Its dual inhibition mechanism may offer therapeutic avenues for other neurodegenerative diseases characterized by protein aggregation, such as frontotemporal dementia and other tauopathies.

Potential Future Applications:

- Combination Therapies: Integrating this compound with other neuroprotective agents could enhance its efficacy.

- Pharmacological Development: Further exploration into its pharmacokinetics and long-term effects could pave the way for clinical trials.

作用機序

PE859の作用機序は、タウタンパク質の特定の部位に結合することによるタウ凝集の阻害です。 この結合により、タウオパチーの特徴である神経原線維変化の形成が阻止されます . This compoundの分子標的は、神経変性疾患の進行に重要な役割を果たす、ミクrotubule関連タンパク質タウとアミロイドベータです .

類似化合物との比較

Mechanism of Action and In Vitro Efficacy

Table 1: Comparative In Vitro Efficacy of Tau Aggregation Inhibitors

- This compound vs. Methylene Blue (MB): While MB reduces total tau levels via autophagy, this compound directly inhibits tau fibrillization by targeting β-sheet formation. This compound’s IC50 for full-length tau (2.23 μM) is lower than MB’s reported efficacy in vivo, suggesting superior target specificity .

- This compound vs. Curcumin Derivatives: this compound’s IC50 for Aβ (0.66 μM) and tau (1.2 μM) is 15–30 times lower than native curcumin, attributed to structural optimization for enhanced BBB penetration and aggregation inhibition .

In Vivo Performance and Pharmacokinetics

Table 2: In Vivo Pharmacokinetic and Efficacy Profiles

- This compound vs.

- This compound vs.

生物活性

PE859 is a novel curcumin derivative that has garnered attention for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and implications for future research.

Overview of this compound

This compound was designed and synthesized as a dual aggregation inhibitor targeting amyloid-β (Aβ) and tau proteins, which are critical in the pathogenesis of Alzheimer's disease. The compound's structure is based on curcumin, a well-known natural polyphenol with various biological activities.

- Inhibition of Amyloid-β Aggregation :

- Inhibition of Tau Aggregation :

-

Cognitive Improvement :

- In vivo studies using senescence-accelerated mouse prone 8 (SAMP8) models indicated that this compound ameliorated cognitive dysfunction associated with aging and neurodegenerative processes. Mice treated with this compound showed improved performance in cognitive tasks compared to untreated controls .

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the biological activity of this compound:

- Study Design : The studies primarily utilized SAMP8 mice, which exhibit age-related cognitive decline and are a model for Alzheimer's disease.

- Findings :

- Cognitive Function : Mice treated with this compound exhibited significant improvements in memory and learning tasks.

- Biochemical Analysis : Post-mortem analysis revealed reduced levels of aggregated Aβ and tau in the brains of treated mice compared to controls, supporting the compound's efficacy as an aggregation inhibitor .

Data Table

The following table summarizes key findings from preclinical studies on this compound:

| Study Aspect | Control Group (No Treatment) | This compound Treatment Group |

|---|---|---|

| Cognitive Performance (Maze Test) | Poor | Significant Improvement |

| Aβ Aggregation Levels | High | Significantly Reduced |

| Tau Aggregation Levels | High | Significantly Reduced |

| Cell Viability (Aβ-induced) | Low | High |

Q & A

Q. What experimental methods are used to assess PE859’s inhibition of tau aggregation in vitro?

Answer:

this compound’s inhibitory effect on tau aggregation is quantified using Thioflavin T (ThT) fluorescence assays and circular dichroism (CD) spectroscopy . ThT binds to β-sheet structures in aggregated tau, with fluorescence intensity correlating with aggregation levels. CD spectroscopy measures secondary structural changes, revealing reduced β-sheet formation in the presence of this compound. For example, 10 μM this compound decreased β-sheet peaks by 40% in 3RMBD tau .

Key parameters:

- IC50 values : 0.81 μM (3RMBD) vs. 2.23 μM (full-length tau), indicating target specificity .

- Incubation time: Measurements taken over 10–24 hours to capture kinetic profiles .

Q. How does this compound achieve brain penetration, and what pharmacokinetic data support this?

Answer:

this compound crosses the blood-brain barrier (BBB) with a brain-to-blood ratio of 0.80 , as shown in ICR mice after a 40 mg/kg oral dose. Pharmacokinetic profiles include:

- Cmax : 2.005 μg/mL (blood at 3h) vs. 1.428 μg/g (brain at 6h).

- AUC : 16.24 μg·hr/mL (blood) vs. 13.03 μg·hr/mL (brain).

24-hour residual concentrations (0.008–0.014 μg/mL/g) suggest sustained exposure .

Q. How can discrepancies between in vitro IC50 values and in vivo efficacy be resolved?

Answer:

The lower in vitro IC50 for 3RMBD (0.81 μM) vs. full-length tau (2.23 μM) reflects differences in tau construct complexity. In vivo, this compound’s efficacy is dose-dependent but influenced by bioavailability and target engagement dynamics . For example, 40 mg/kg/day for 6 months in JNPL3 mice reduced sarkosyl-insoluble tau by 50% despite higher in vitro IC50, highlighting the need for translational pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. What methodologies are used to analyze this compound’s impact on soluble vs. insoluble tau fractions?

Answer:

Tau fractions are separated using sarkosyl fractionation :

- S1 (tris-soluble) : No change in this compound-treated mice.

- S2 (sarkosyl-soluble) : Reduced by 30%.

- P2 (sarkosyl-insoluble) : Reduced by 60%, indicating this compound preferentially targets aggregated tau .

Statistical note : Use ANOVA with post-hoc tests to compare fraction means across treatment groups.

Q. What are best practices for validating tau aggregation inhibition in animal models?

Answer:

- Model selection : JNPL3 mice (P301L tau mutation) replicate human tauopathy pathology, including motor dysfunction .

- Endpoint assays :

- Dosage : 40 mg/kg/day orally for 6 months, ensuring brain exposure aligns with in vitro IC50 .

Q. How should motor function improvements in this compound-treated mice be statistically interpreted?

Answer:

- Rotarod data : Analyze using two-way repeated measures (RM) ANOVA to account for longitudinal measurements. This compound-treated mice showed a 20% longer fall latency vs. controls (p < 0.01) .

- Survival analysis : Log-rank tests compare mortality rates (e.g., 1 death in this compound vs. 4 in controls; p = 0.18) .

Q. What controls are critical in this compound pharmacokinetic studies?

Answer:

- Vehicle controls : To isolate drug-specific effects.

- Time-course sampling : Collect blood/brain at 3, 6, 12, and 24h post-dose to capture absorption/elimination phases .

- Tissue homogenization : Use standardized protocols to avoid tau aggregate dissociation during processing .

Q. Why does this compound reduce insoluble tau but not soluble tau levels?

Answer:

this compound inhibits de novo aggregation but does not disaggregate existing fibrils or enhance clearance. This is consistent with its mechanism of blocking β-sheet propagation rather than modulating soluble tau turnover .

Q. How can this compound’s murine dosage be extrapolated to humans?

Answer:

- Allometric scaling : Use AUC and Cmax from mice to estimate human equivalent doses (HED). For a 60 kg human, HED ≈ 3.2 mg/kg (scaling factor: 12.3 for mice-to-human).

- Bioavailability adjustments : Account for species differences in CYP metabolism and plasma protein binding .

Q. What justifies the use of JNPL3 mice over other tauopathy models in this compound studies?

Answer:

JNPL3 mice express P301L-mutated human tau , which mimics familial tauopathies like frontotemporal dementia. Their motor phenotype (hind-limb paralysis) provides a quantifiable behavioral endpoint, unlike cognitive-focused models (e.g., 3xTg-AD). This aligns with this compound’s observed improvement in motor function .

特性

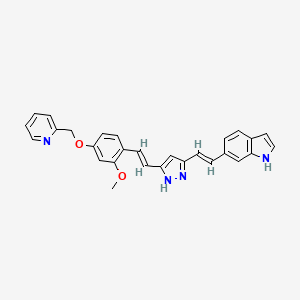

IUPAC Name |

6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBZHNVCLPHAKA-NSJFVGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。